molecular formula C18H22FN3OS B5533008 1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine

1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine

Cat. No. B5533008
M. Wt: 347.5 g/mol
InChI Key: BKDCOSXNPBGMMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to 1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine involves complex organic reactions. For example, compounds like 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, are synthesized through O-alkylation reactions involving silver triflate and a non-nucleophilic amine base, yielding high purity products (Iwata et al., 2000).

Molecular Structure Analysis

Structural analysis of related compounds involves advanced techniques such as X-ray diffraction. For instance, the crystal and molecular structure of certain benzyl and fluorobenzyl derivatives have been elucidated, revealing insights into their conformation and intermolecular interactions, which are crucial for understanding their chemical behavior and potential biological activity (Manjunath et al., 2011).

Chemical Reactions and Properties

Compounds with fluorobenzyl groups participate in various chemical reactions, including reductive amination and N-alkylation, to yield products with potential neuroleptic activity. Such reactions are pivotal in modifying the chemical structure to enhance biological activity or alter physicochemical properties for specific applications (Sato et al., 1978).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing imidazole rings have diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for this compound would likely depend on its biological activity and potential applications. Given the wide range of activities associated with imidazole-containing compounds, it could be of interest in the development of new drugs .

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c19-16-3-1-14(2-4-16)13-24-12-7-17(23)22-10-5-15(6-11-22)18-20-8-9-21-18/h1-4,8-9,15H,5-7,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDCOSXNPBGMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2)C(=O)CCSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine

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